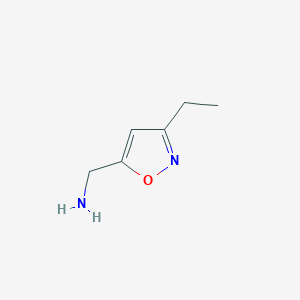

(3-Ethylisoxazol-5-yl)methanamine

Descripción

(3-Ethylisoxazol-5-yl)methanamine is a chemical compound belonging to the isoxazole family. It has the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol . This compound is characterized by an isoxazole ring substituted with an ethyl group at the 3-position and a methanamine group at the 5-position. It has been studied for its potential therapeutic and industrial applications.

Propiedades

IUPAC Name |

(3-ethyl-1,2-oxazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-5-3-6(4-7)9-8-5/h3H,2,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSPQVFNMYRNEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424351 | |

| Record name | 1-(3-Ethyl-1,2-oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145689-96-9 | |

| Record name | 1-(3-Ethyl-1,2-oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-ethyl-1,2-oxazol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of (3-Ethylisoxazol-5-yl)methanamine typically involves the formation of the isoxazole ring via [2+3] cycloaddition reactions, followed by the introduction or modification of the methanamine side chain. Key synthetic approaches include:

- Cycloaddition of nitrile oxides with olefinic substrates.

- Stepwise construction of the isoxazole ring from substituted acetonitriles or acetyl derivatives.

- Functional group interconversions to introduce the methanamine moiety.

Industrial methods scale these reactions with optimization of solvents, catalysts, temperature, and reaction time to maximize yield and purity.

Preparation via [2+3] Cycloaddition Reactions

One of the most common synthetic routes involves the [2+3] cycloaddition of nitrile oxides with suitably substituted olefins such as methyl crotonate derivatives. This reaction forms the isoxazole ring system efficiently under controlled conditions.

- Nitrile oxides are generated in situ from oxime precursors.

- Olefinic substrates bearing an ethyl substituent facilitate the formation of the 3-ethyl substitution on the isoxazole ring.

- The reaction is typically conducted in polar aprotic solvents or alcohols under mild temperatures to control regioselectivity.

Following ring formation, the methanamine group is introduced by reductive amination or nucleophilic substitution on the isoxazole ring or its precursors.

Stepwise Synthesis from Acetylacetonitrile Derivatives

An alternative method involves multi-step synthesis starting from acetylacetonitrile derivatives:

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Generation of acetylacetonitrile by condensation of ethyl acetate and acetonitrile in the presence of a metal base (NaH, n-BuLi, or LDA) | Metal base, 1.1–1.4 equiv, low temperature | Formation of acetoacetonitrile intermediate |

| 2 | Formation of hydrazone by reaction of acetoacetonitrile with p-toluenesulfonyl hydrazide | Reflux in methanol or ethanol | Hydrazone intermediate formation |

| 3 | Ring-closing reaction with hydroxylamine hydrochloride under alkaline conditions (K2CO3) | 65–90 °C, solvents like tetrahydrofuran or ethylene glycol dimethyl ether | Cyclization to 3-amino-5-methyl isoxazole derivative |

| 4 | Subsequent ethylation and introduction of methanamine side chain | Various reductive amination or substitution protocols | Functionalization to obtain this compound |

This method allows precise control over substitution patterns and is adaptable for scale-up with appropriate solvent and reagent choices.

Functional Group Transformations for Methanamine Introduction

The methanamine group at the 5-position can be introduced or modified via:

- Reductive amination of aldehyde or ketone precursors attached to the isoxazole ring using amine sources and reducing agents such as sodium borohydride or lithium aluminum hydride.

- Nucleophilic substitution reactions on halogenated isoxazole intermediates with methylamine or related amines.

- Hydrolysis and amination sequences starting from nitrile or ester precursors.

Reaction Conditions and Optimization

| Parameter | Typical Range/Choice | Impact on Yield and Purity |

|---|---|---|

| Solvents | Methanol, ethanol, tetrahydrofuran, ethylene glycol dimethyl ether | Solvent polarity affects reaction rate and selectivity |

| Temperature | 60–90 °C for cyclization steps | Higher temperatures increase rate but may cause side reactions |

| Base | Potassium carbonate (2.2–4 equiv) or metal hydrides | Controls pH and deprotonation efficiency |

| Reaction Time | 3–6 hours typically | Sufficient for completion without degradation |

| Reagent Equivalents | Metal base 1.1–1.4 equiv; hydrazide 0.95–1 equiv | Stoichiometry affects conversion and side product formation |

Careful control of these parameters is critical for reproducible synthesis of high-purity this compound.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| [2+3] Cycloaddition | Nitrile oxides, methyl crotonate derivatives | Cycloaddition | Direct ring formation, regioselective | Requires in situ generation of nitrile oxides |

| Acetylacetonitrile route | Ethyl acetate, acetonitrile, p-toluenesulfonyl hydrazide, hydroxylamine hydrochloride | Condensation, hydrazone formation, cyclization | Stepwise control, scalable | Multi-step, requires strong bases and careful conditions |

| Reductive amination | Isoxazole aldehydes, methylamine, reducing agents | Reductive amination | Versatile for side chain introduction | Sensitive to moisture, requires anhydrous conditions |

Research Findings and Practical Considerations

- The acetylacetonitrile-based synthesis has been patented and demonstrated to yield 3-amino-5-methyl isoxazole derivatives efficiently, which can be further modified to introduce the ethyl group and methanamine functionality.

- Industrial-scale synthesis demands optimization of reaction parameters to balance yield, purity, and cost-effectiveness, including solvent recycling and catalyst reuse.

- The choice of metal bases and solvents critically influences the formation of key intermediates such as hydrazones and amidoximes, which are precursors to the isoxazole ring.

- The methanamine group imparts significant reactivity, allowing further derivatization for pharmaceutical applications, but also requires careful handling to avoid side reactions during synthesis.

Análisis De Reacciones Químicas

(3-Ethylisoxazol-5-yl)methanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

(3-Ethylisoxazol-5-yl)methanamine has been explored for various scientific research applications:

Mecanismo De Acción

The mechanism of action of (3-Ethylisoxazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

(3-Ethylisoxazol-5-yl)methanamine can be compared with other similar compounds, such as:

(3-Methylisoxazol-5-yl)methanamine: Similar structure but with a methyl group instead of an ethyl group.

(3-Propylisoxazol-5-yl)methanamine: Similar structure but with a propyl group instead of an ethyl group.

(3-Phenylisoxazol-5-yl)methanamine: Similar structure but with a phenyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other isoxazole derivatives .

Actividad Biológica

(3-Ethylisoxazol-5-yl)methanamine is a compound with significant potential in various biological applications, including antimicrobial, antiviral, and anticancer activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₁₂N₂O

- Molecular Weight : 140.19 g/mol

This compound features an isoxazole ring, which is known for its diverse biological activities. The ethyl substitution at the 3-position of the isoxazole ring enhances its chemical reactivity and biological efficacy.

1. Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various fungal strains, including Botrytis cinerea and Rhizoctonia cerealis. The compound demonstrated significant inhibition of fungal growth, suggesting potential as an antifungal agent.

2. Antiviral Properties

The compound has also been investigated for its antiviral effects. Preliminary studies suggest that it may inhibit viral replication through mechanisms involving enzyme inhibition or receptor binding, although specific pathways remain to be fully elucidated.

3. Anticancer Activity

In oncology research, this compound has been tested against several cancer cell lines, including Panc-1 (pancreatic cancer) and Caco-2 (colon cancer). Cell viability assays revealed that derivatives of this compound exhibited cytotoxic effects, particularly against Panc-1 cells, indicating its potential as a lead compound for anticancer drug development .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

- Receptor Binding : It may bind to neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(3-Methylisoxazol-5-yl)methanamine | C₆H₁₀N₂O | Anticancer |

| N-(5-Methylisoxazol-3-yl)malonamide | C₇H₈N₂O | Antimicrobial |

| 4-Methylisoxazol-5-ylmethanamine | C₆H₈N₂O | Antiviral |

The structural differences influence their biological activities and their potential therapeutic applications.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

- Antifungal Activity : A study synthesized derivatives that showed effective inhibition against fungal pathogens using the mycelium growth rate method.

- Anticancer Studies : Another research effort highlighted the cytotoxic potency of these derivatives against Panc-1 cell lines, with IC50 values indicating substantial effectiveness compared to standard chemotherapeutics like doxorubicin .

- Immunomodulatory Effects : Investigations into the immunomodulatory properties revealed that certain derivatives could modulate immune responses in vitro, suggesting applications in autoimmune diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-Ethylisoxazol-5-yl)methanamine, and how is its structure validated?

- Synthesis : A common approach involves condensation reactions of β-(isoxazol-5-yl) enamines with acetyl chloride or acids under controlled conditions, followed by purification via column chromatography . For example, 3-methyl-5-isoxazolecarboxaldehyde can react with methylamine, followed by hydrolysis and salt formation to yield derivatives .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton and carbon environments, while Fourier Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺) for molecular weight validation .

Q. How does the ethyl substituent on the isoxazole ring influence the compound’s reactivity?

- The ethyl group introduces steric hindrance, reducing nucleophilic attack at the C-5 position of the isoxazole ring. Electronically, it exerts a weak electron-donating effect via hyperconjugation, stabilizing intermediates in reactions like alkylation or acylation .

- Comparative Data :

| Compound | Substituent | Reactivity with AcCl | Notes |

|---|---|---|---|

| This compound | Ethyl | Moderate | Steric hindrance slows condensation |

| (3-Methylisoxazol-5-yl)methanamine | Methyl | High | Faster due to smaller substituent |

Q. What are the stability and storage requirements for this compound?

- The compound is hygroscopic and should be stored under inert gas (e.g., N₂) at –20°C. Stability studies show degradation <5% over 6 months under these conditions. Avoid exposure to strong acids/bases to prevent ring-opening reactions .

Advanced Research Questions

Q. How can researchers mitigate unexpected side reactions (e.g., self-condensation) during synthesis?

- Self-condensation of β-(isoxazol-5-yl) enamines can occur under acidic conditions (e.g., HCl or AcCl). To suppress this:

- Use dilute reaction conditions (<0.1 M) to reduce intermolecular collisions.

- Employ low temperatures (0–5°C) during acid treatment .

- Experimental Design : Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates promptly.

Q. What methodologies are optimal for studying the compound’s biological activity and target interactions?

- In Vitro Assays :

- Enzyme inhibition: Use fluorescence-based assays (e.g., kinase inhibition with ATP analogs) at varying concentrations (1–100 µM).

- Receptor binding: Radioligand displacement assays (e.g., IC₅₀ determination via competitive binding) .

Q. How can contradictions in reported reactivity data (e.g., stability vs. reactivity) be resolved?

- Case Study : Discrepancies in nitro-group reduction rates may arise from solvent polarity (e.g., ethanol vs. DMF) or catalyst choice (Pd/C vs. Raney Ni).

- Resolution : Replicate experiments under standardized conditions (solvent, temperature, catalyst) and validate via kinetic studies (e.g., rate constant calculation) .

- Data Analysis : Use multivariate regression to isolate variables (e.g., substituent size, solvent polarity) contributing to reactivity differences.

Key Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.